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REACTION_CXSMILES
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Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([Li])[CH2:9][CH2:10][CH3:11].[CH3:13][N:14](OC)[C:15](OCC)=O.CC[O:24]CC>>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:8]([C:9]2[CH:13]=[N:14][CH:15]=[CH:11][CH:10]=2)=[O:24])[CH:3]=1
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Name
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|
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Quantity
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9.84 g
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Type
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reactant
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|
Smiles
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BrC=1C=NC=CC1
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Name
|
|
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Quantity
|
300 mL
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Type
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reactant
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|
Smiles
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CCOCC
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|
Name
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|
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Quantity
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41 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
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Quantity
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3.76 g
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Type
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reactant
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Smiles
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CN(C(=O)OCC)OC
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Name
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Quantity
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20 mL
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Type
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reactant
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred (-78° C.) for 1 h
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Duration
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1 h
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Type
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STIRRING
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Details
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stirred for 2 h
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|
Duration
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2 h
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Type
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CUSTOM
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|
Details
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The reaction mixture was quenched with 6N HCl (100 mL)
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Type
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STIRRING
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Details
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stirred
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (2×) and methylene dichloride
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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|
Details
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the residue was purified by chromatography on silica (ethyl acetate, 10% methanol/ethyl acetate)
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Reaction Time |
30 min |
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Name
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|
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Type
|
product
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|
Smiles
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N1=CC(=CC=C1)C(=O)C=1C=NC=CC1
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: PERCENTYIELD | 33% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |